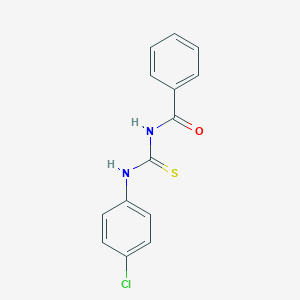

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-

Vue d'ensemble

Description

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- is a useful research compound. Its molecular formula is C14H11ClN2OS and its molecular weight is 290.8 g/mol. The purity is usually 95%.

The exact mass of the compound Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- is a compound belonging to the thiourea family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- includes two nitrogen atoms, one sulfur atom, and a chlorine atom. The compound can be synthesized through various methods, typically involving the reaction of benzoyl isocyanate with 4-chlorophenyl thiourea. This synthesis pathway allows for the introduction of the chlorophenyl substituent, which significantly influences its biological activity.

Biological Properties

Research indicates that Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : The compound has shown significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

- Antitumor Activity : In vitro studies demonstrate that this compound possesses antitumor properties, with specific activity against cancer cell lines such as MCF-7 (breast cancer), exhibiting an IC50 value of approximately 225 µM. The compound induces apoptosis in treated cells, indicating its potential as an anticancer agent .

- Analgesic and Anti-inflammatory Effects : Preliminary investigations suggest that derivatives of this compound may also exhibit analgesic properties, contributing to pain relief in various models .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiourea derivatives including Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-, researchers found that it outperformed many conventional antibiotics in inhibiting bacterial growth. For instance, when tested against E. coli, the compound demonstrated a potent bactericidal effect at low concentrations .

Case Study 2: Antitumor Activity

Another significant study focused on the antitumor effects of Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-. The compound was evaluated against several cancer cell lines, revealing selective cytotoxicity. It was particularly effective against ovarian and prostate cancer cell lines (OVCAR-4 and PC-3), with GI50 values indicating strong growth inhibition .

Comparative Analysis

To better understand the biological activity of Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio | Benzoyl group + 4-chlorophenyl | Antimicrobial & antitumor activities |

| Thiourea Derivatives | Various substitutions | Broad spectrum of biological activities |

| Benzoylthioureas | Contains benzoyl group | Known for antimicrobial and antitumor activities |

This table highlights how Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- stands out due to its specific structural features that enhance its biological efficacy compared to other derivatives.

Applications De Recherche Scientifique

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- has been studied for its pharmacological properties:

- Antiacetylcholinesterase Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on the acetylcholinesterase enzyme, which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease (Vidaluc et al., 1994) .

- Non-linear Optical Applications : The compound's structural characteristics allow for significant hyperpolarizability, making it suitable for non-linear optical applications in advanced materials science (Lestard et al., 2015) .

Agricultural Applications

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- has important implications in agriculture:

- Insecticides : It has been investigated as a benzoylphenylurea insecticide, targeting the hormonal regulation of insect molting processes. Studies have shown that these compounds can effectively reduce pest populations while minimizing harm to non-target species (Mulder & Gijswijt, 1973) .

- Urease Inhibition : As a urease inhibitor, this compound can enhance the efficiency of nitrogen fertilizers by reducing ammonia volatilization, thus improving crop yields (Smolecule) .

Data Tables

| Application Area | Description | References |

|---|---|---|

| Biological Activity | Inhibits acetylcholinesterase; potential for Alzheimer’s treatment | Vidaluc et al., 1994 |

| Non-linear Optics | Significant hyperpolarizability; suitable for advanced materials | Lestard et al., 2015 |

| Agricultural Insecticide | Targets insect molting processes; reduces pest populations | Mulder & Gijswijt, 1973 |

| Urease Inhibition | Enhances nitrogen fertilizer efficiency; reduces ammonia loss | Smolecule |

Case Study 1: Antiacetylcholinesterase Activity

In a study conducted by Vidaluc et al. (1994), various thiourea derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase. Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- demonstrated promising results, indicating its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Agricultural Impact

Research by Mulder and Gijswijt (1973) focused on the environmental impact of benzoylphenylurea insecticides. The findings showed that these compounds effectively controlled pest populations without adversely affecting beneficial insects, highlighting their specificity and safety in agricultural practices.

Analyse Des Réactions Chimiques

Condensation Reactions

The thiourea moiety participates in condensation with electrophiles:

Cyclization and Heterocycle Formation

Intramolecular cyclization is triggered under basic or acidic conditions:

- Base-mediated cyclization : Forms quinazolinone derivatives via intramolecular nucleophilic substitution (SNAr mechanism) .

- Acid-catalyzed cyclization : Reacts with malonic acid to yield 1-(benzothiazolyl)-3-phenyl-2-thiobarbituric acids, showing broad-spectrum antibacterial activity .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki couplings enable structural diversification:

text**[Example Reaction](pplx://action/followup)**: 6-Bromo-2-aminobenzothiazole → Boronic acid intermediate → Coupling with pyrimidines[2][10]

- Key product : N-[6-(2-methoxy-3-sulfonamidopyridin-5-yl)-benzothiazol-2-yl]-N′-alkylureas .

- Activity : IC₅₀ = 0.008–0.012 μg/mL against Staphylococcus aureus topoisomerase IV .

Coordination Chemistry

The sulfur atom coordinates with transition metals, forming complexes with biomedical relevance:

- Cu²⁺ and Hg²⁺ sensing : Fluorescent quenching via 1:1 stoichiometric complexes (detection limits: 0.36–2.49 mM) .

- Anticancer metal complexes : Coordination with platinum(II) enhances DNA intercalation and topoisomerase inhibition .

Cycloaddition Reactions

Reacts with dimethyl acetylenedicarboxylate (DMAD) in [2+2] cycloadditions:

- Product : Thiazolo[3,2-a]pyrimidine derivatives .

- Mechanism : Michael addition followed by cyclization, confirmed by X-ray crystallography .

Tautomerism and Structural Dynamics

The compound exhibits thione-thiol tautomerism, stabilized by intramolecular hydrogen bonding (N–H···S) :

textThione form (C=S) ⇌ Thiol form (C–SH)

- Spectroscopic evidence : IR bands at 2438 cm⁻¹ (νS–H) and 1245 cm⁻¹ (νC=S) .

- DFT calculations : Confirm planar geometry with antiperiplanar C=O and C=S bonds .

Biological Activity Modulation via Derivatization

Structural modifications enhance therapeutic potential:

Comparative Reactivity

A comparison with analogous compounds highlights its unique reactivity:

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEIGTLVMJBUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197724 | |

| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-83-9 | |

| Record name | N-[[(4-Chlorophenyl)amino]thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF K-1477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.